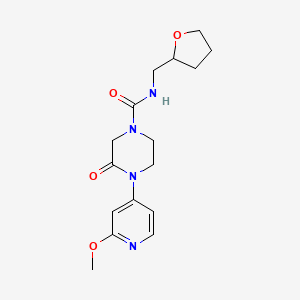
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide, also known as MOPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MOPPC is a piperazine derivative that has been synthesized through a multi-step process.
Wirkmechanismus
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide exerts its therapeutic effects through the inhibition of various signaling pathways. In cancer research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide activates the Nrf2 pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been found to have various biochemical and physiological effects. In cancer research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide induces apoptosis and inhibits cell proliferation. In inflammation research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells. In neurological disorders, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide improves cognitive function and protects neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide is that its solubility is poor, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide. In inflammation research, studies are needed to investigate the effects of 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide on other signaling pathways involved in inflammation. In neurological disorders, studies are needed to determine the long-term effects of 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide on cognitive function and neuronal health.
Conclusion:
In conclusion, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide is a promising compound that has potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various signaling pathways, and it has been found to have various biochemical and physiological effects. While there are advantages and limitations to using 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in lab experiments, there are several future directions for research on this compound that could lead to the development of new therapeutic interventions.
Synthesemethoden
The synthesis of 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide involves a multi-step process that includes the reaction of 2-methoxypyridine with ethyl 2-bromoacetate to form 2-methoxypyridin-4-yl 2-bromoacetate. This intermediate is then reacted with piperazine to form 4-(2-methoxypyridin-4-yl)piperazine. The final step involves the reaction of 4-(2-methoxypyridin-4-yl)piperazine with 2-oxolane-2-methanol to form 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been found to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
4-(2-methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-23-14-9-12(4-5-17-14)20-7-6-19(11-15(20)21)16(22)18-10-13-3-2-8-24-13/h4-5,9,13H,2-3,6-8,10-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULPAGIPOBBGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxypyridin-4-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836589.png)
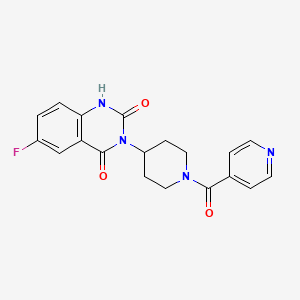
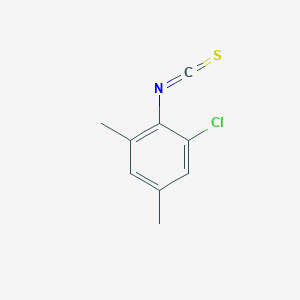
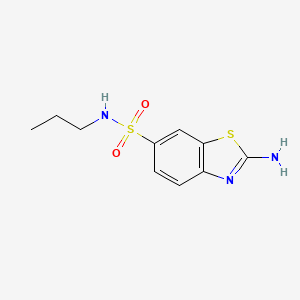
![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2836598.png)
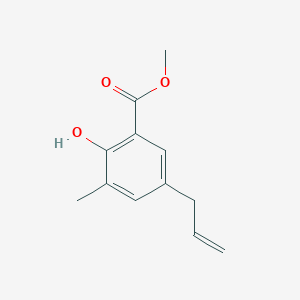
![5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2836603.png)
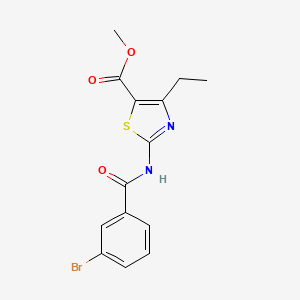
![ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2836606.png)

![2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2836609.png)

![Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate](/img/structure/B2836612.png)